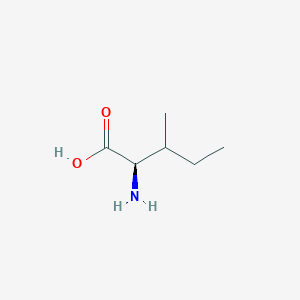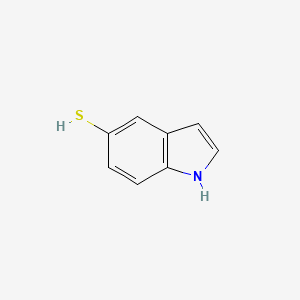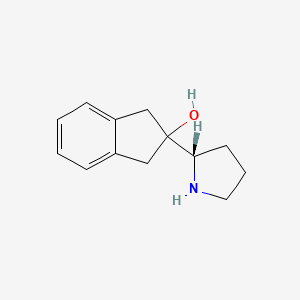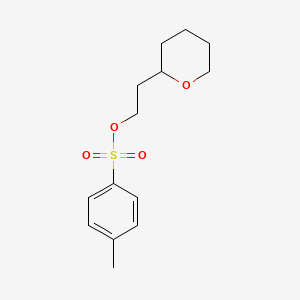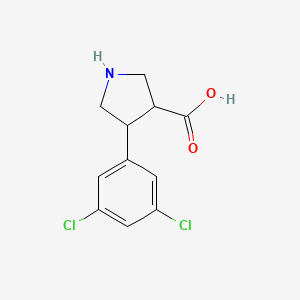
2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a thioether and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol typically involves the reaction of 4-(aminomethyl)phenylthiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Derivatives with different substituents on the aminomethyl group
科学研究应用
2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of materials with specific properties.
作用机制
The mechanism of action of 2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The aminomethyl group can form hydrogen bonds or ionic interactions, while the thioether group can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
相似化合物的比较
Similar Compounds
- 2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol hydrochloride
- This compound sulfate
- This compound acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC 名称 |
2-[4-(aminomethyl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C9H13NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2 |
InChI 键 |
VMKCNRGZBPVZBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


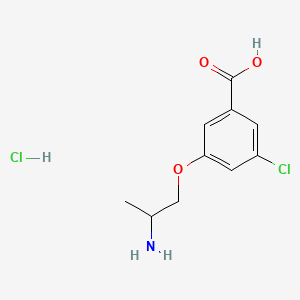


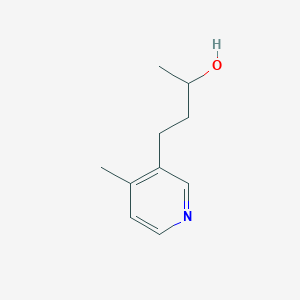

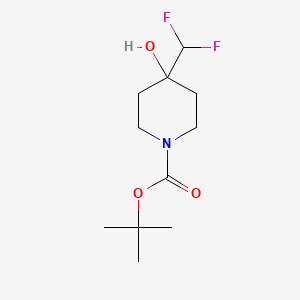
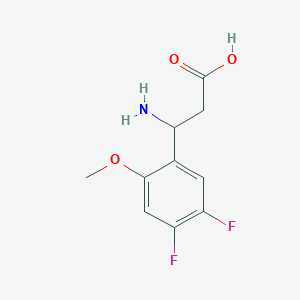
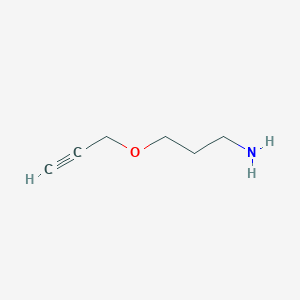
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
